molecular formula C26H55N5O B15190961 N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide CAS No. 93942-18-8

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide

Cat. No.: B15190961
CAS No.: 93942-18-8
M. Wt: 453.7 g/mol
InChI Key: SXOWMZMPDLJQJP-MDZDMXLPSA-N
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Description

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide is a complex organic compound with a molecular formula of C26H56N4O3. This compound is known for its unique structure, which includes multiple amino groups and a long hydrocarbon chain. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with tetraethylenepentamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding amides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides[][5].

Scientific Research Applications

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of cell signaling pathways and as a probe for investigating protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the formulation of surfactants and emulsifiers for industrial applications.

Mechanism of Action

The mechanism of action of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This can result in changes in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide
  • Ethanol, 2-[(2-aminoethyl)amino]-
  • N,N-di(2-aminoethyl)-1,2-ethanediamine

Uniqueness

N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide is unique due to its long hydrocarbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic molecules are required, such as in the formulation of surfactants and emulsifiers .

Properties

CAS No.

93942-18-8

Molecular Formula

C26H55N5O

Molecular Weight

453.7 g/mol

IUPAC Name

(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9+

InChI Key

SXOWMZMPDLJQJP-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN

Origin of Product

United States

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